Cas no 131747-66-5 (3-formylpyridine-2-carbonitrile)

3-Formylpyridine-2-carbonitrile is a versatile heterocyclic compound featuring both formyl and nitrile functional groups on a pyridine backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde group enables condensation reactions, while the nitrile moiety offers further derivatization potential through nucleophilic addition or cyclization. Its high reactivity and selectivity make it useful in constructing complex molecular frameworks. The compound is typically handled under controlled conditions due to its sensitivity. Its purity and stability are critical for reproducible results in research and industrial applications.
3-formylpyridine-2-carbonitrile structure
131747-66-5 structure
Product Name:3-formylpyridine-2-carbonitrile
CAS No:131747-66-5
MF:C7H4N2O
MW:132.11946105957
MDL:MFCD07367918
CID:102276
PubChem ID:14761469
Update Time:2025-11-01

3-formylpyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Formylpicolinonitrile
    • 2-Pyridinecarbonitrile,3-formyl-
    • 3-FORMYL-2-PYRIDINECARBONITRILE
    • 3-formylpyridine-2-carbonitrile
    • 2-Cyano-3-pyridinecarboxaldehyde
    • 2-Pyridinecarbonitrile,3-formyl
    • 2-Pyridinecarbonitrile,3-formyl-(9CI)
    • 2-Pyridinecarbonitrile, 3-forMyl-
    • 3-formyl-pyridine-2-carbonitrile
    • RKCGRQNFJCFRQN-UHFFFAOYSA-N
    • 5885AA
    • VP14534
    • AB31409
    • AS-61247
    • SCHEMBL14659250
    • A888376
    • SY046418
    • AC-14262
    • MFCD07367918
    • 131747-66-5
    • FT-0711938
    • CS-0018926
    • P10442
    • AKOS006286289
    • DTXSID90563710
    • DB-062848
    • MDL: MFCD07367918
    • Inchi: 1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H
    • InChI Key: RKCGRQNFJCFRQN-UHFFFAOYSA-N
    • SMILES: O=CC1C(C#N)=NC=CC=1

Computed Properties

  • Exact Mass: 132.03200
  • Monoisotopic Mass: 132.032362755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.8
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.24
  • Boiling Point: 335°Cat760mmHg
  • Flash Point: 156.4°C
  • Refractive Index: 1.553
  • PSA: 53.75000
  • LogP: 0.76578

3-formylpyridine-2-carbonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-formylpyridine-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:131747-66-5)3-formylpyridine-2-carbonitrile
Order Number:A888376
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:24
Price ($):170.0
Email:sales@amadischem.com

Additional information on 3-formylpyridine-2-carbonitrile

3-Formylpyridine-2-carbonitrile (CAS No. 131747-66-5): A Comprehensive Overview

3-Formylpyridine-2-carbonitrile (CAS No. 131747-66-5) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-cyano-3-pyridinecarbaldehyde, is characterized by its unique molecular structure, which includes a pyridine ring with a formyl group and a cyano group. The combination of these functional groups endows the molecule with a range of chemical properties and reactivity profiles that make it an invaluable building block in various synthetic pathways.

The molecular formula of 3-formylpyridine-2-carbonitrile is C8H5N2O, and its molecular weight is approximately 147.14 g/mol. The compound is typically obtained as a white to off-white solid with a melting point ranging from 80 to 82°C. Its solubility in common organic solvents such as dichloromethane, acetone, and ethanol makes it easy to handle and manipulate in laboratory settings.

In the realm of organic synthesis, 3-formylpyridine-2-carbonitrile serves as a key intermediate in the preparation of more complex molecules. The formyl group can undergo various reactions, including condensation, reduction, and addition reactions, which can be exploited to introduce new functionalities or modify existing ones. For instance, the formyl group can be reduced to a hydroxymethyl group using sodium borohydride (NaBH4), leading to the formation of 3-hydroxymethylpyridine-2-carbonitrile. This derivative can then be further functionalized through reactions such as esterification or etherification.

The cyano group in 3-formylpyridine-2-carbonitrile is another reactive site that can be leveraged for synthetic transformations. The cyano group can be hydrolyzed to a carboxylic acid using dilute acid or base, or it can be reduced to an amine using hydrogen gas and a palladium catalyst. These transformations are particularly useful in the synthesis of biologically active molecules, where the introduction of carboxylic acid or amine functionalities can significantly alter the pharmacological properties of the final product.

Recent research has highlighted the potential applications of 3-formylpyridine-2-carbonitrile in medicinal chemistry. For example, studies have shown that derivatives of this compound exhibit promising antimicrobial and antitumor activities. One notable study published in the *Journal of Medicinal Chemistry* demonstrated that certain derivatives of 3-formylpyridine-2-carbonitrile were effective against multidrug-resistant bacteria, making them potential candidates for the development of new antibiotics. Another study published in *Bioorganic & Medicinal Chemistry Letters* reported that some derivatives exhibited potent anticancer activity against various human cancer cell lines, suggesting their potential as lead compounds for cancer therapy.

In addition to its medicinal applications, 3-formylpyridine-2-carbonitrile has also found use in materials science. The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. For instance, researchers at the University of California have developed novel polymers containing 3-formylpyridine-2-carbonitrile units that exhibit improved thermal stability and increased tensile strength compared to conventional polymers. These materials have potential applications in areas such as electronics, aerospace, and automotive industries.

The synthetic versatility of 3-formylpyridine-2-carbonitrile has also led to its use in the development of catalysts and ligands for asymmetric synthesis. The presence of both formyl and cyano groups provides multiple reaction sites that can be functionalized to create chiral centers or coordination sites for metal ions. This has been exploited in the design of chiral catalysts for enantioselective reactions, which are crucial for the synthesis of pharmaceuticals and fine chemicals.

Despite its numerous applications, the synthesis and handling of 3-formylpyridine-2-carbonitrile require careful consideration due to its reactivity and potential hazards. Standard laboratory safety protocols should be followed when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

In conclusion, 3-formylpyridine-2-carbonitrile (CAS No. 131747-66-5) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique molecular structure and reactivity profile make it an essential building block for researchers working in these fields. As ongoing research continues to uncover new properties and applications, it is likely that this compound will play an increasingly important role in future scientific advancements.

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Amadis Chemical Company Limited
(CAS:131747-66-5)3-formylpyridine-2-carbonitrile
A888376
Purity:99%
Quantity:1g
Price ($):170.0
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